

2-Amino-5-methylbenzenesulfonic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methylbenzenesulfonic acid

Cat. No.: B181636

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2-Amino-5-methylbenzenesulfonic Acid**

This technical guide provides a comprehensive overview of the core chemical and physical properties of **2-Amino-5-methylbenzenesulfonic acid** (CAS No. 88-44-8), also known as p-Toluidine-2-sulfonic acid.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

2-Amino-5-methylbenzenesulfonic acid is an organic compound characterized by an aminobenzenesulfonic acid core with a methyl group substituent.^{[3][4]} Its structure is foundational to its chemical behavior and applications, primarily as an intermediate in the synthesis of dyes and pigments.^{[5][6][7]}

- IUPAC Name: **2-amino-5-methylbenzenesulfonic acid**^[3]
- Synonyms: 4-Aminotoluene-3-sulfonic acid, p-Toluidine-2-sulfonic acid, 4-Methylaniline-2-sulfonic acid.^[3]
- CAS Number: 88-44-8^{[1][8]}
- Molecular Formula: C₇H₉NO₃S^{[3][4][5]}

- SMILES: CC1=CC(=C(C=C1)N)S(=O)(=O)O[3]
- InChIKey: LTPSRQRIPCVMKQ-UHFFFAOYSA-N[3][4]

Physicochemical Properties

The quantitative physicochemical properties of **2-Amino-5-methylbenzenesulfonic acid** are summarized in the table below. These properties are critical for its handling, application, and process development.

Property	Value	Source
Molecular Weight	187.22 g/mol	[3][4]
Appearance	White to beige or very pale yellow, crystalline powder/solid.[1][5][8]	[1][5][8]
Odor	Odorless	[8]
Melting Point	> 300 °C	[5]
Solubility	32 g/L in water at 19 °C. Soluble in water.[5]	[5]
Density	1.431 g/cm ³ (estimate)	[5]
Purity	Min. 98.0% (HPLC)	[1][2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity confirmation of the compound.

- Infrared (IR) Spectroscopy: FTIR spectra have been recorded, typically using KBr wafer or ATR-Neat techniques.[3] These spectra are characterized by absorption bands corresponding to the amine (N-H), sulfonic acid (S=O, O-H), aromatic ring (C=C), and methyl (C-H) functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectra are available for structural confirmation.[6]
- Mass Spectrometry (MS): Mass spectral data is available, often acquired through techniques like GC-MS.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Amino-5-methylbenzenesulfonic acid** is classified as a hazardous substance. [8]

- GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1.[8]
- Signal Word: Danger[8]
- Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][8]
- Precautionary Statements:
 - Prevention: Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]
 - Response: If on skin or hair, take off immediately all contaminated clothing and rinse skin with water. If in eyes, rinse cautiously with water for several minutes. Immediately call a POISON CENTER or doctor.[8][9]
 - Storage: Store locked up in a dry, cool, and well-ventilated place.[8][9]
 - Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
- In case of fire: Use extinguishing media appropriate for the surrounding environment. Hazardous decomposition products include nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[8]

Experimental Protocols

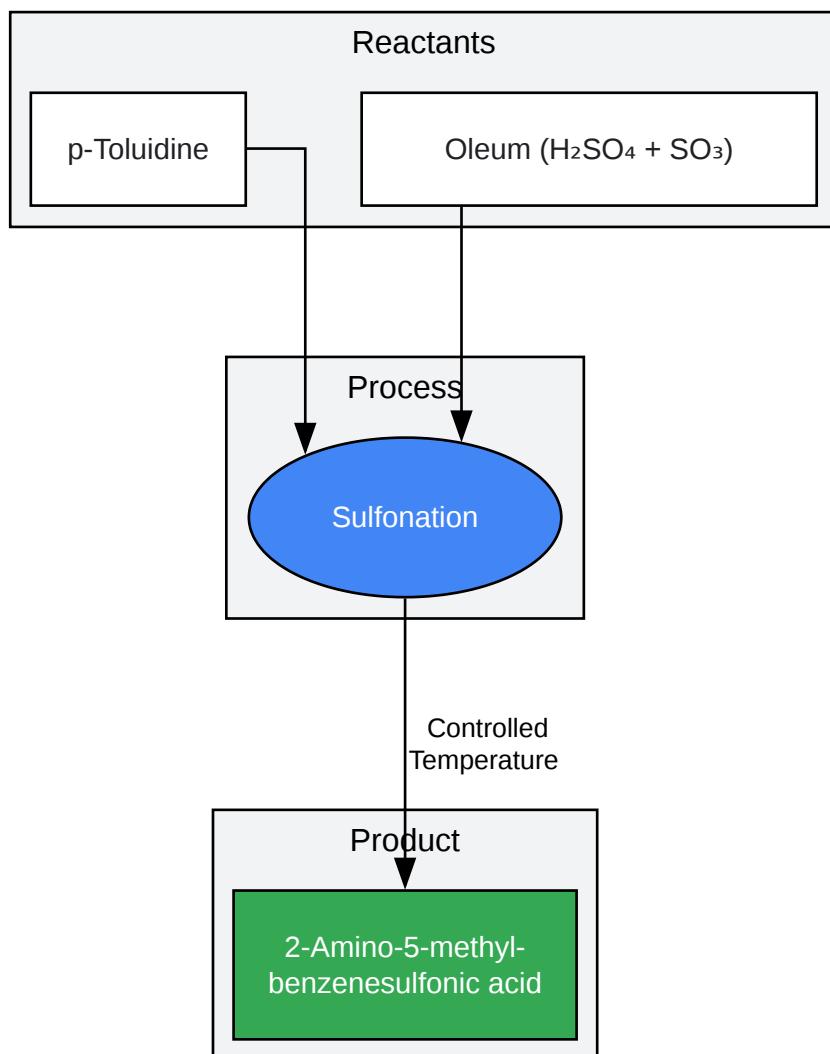
Synthesis of 2-Amino-5-methylbenzenesulfonic Acid

A common method for the preparation of this compound involves the sulfonation of p-toluidine. A generalized protocol derived from related synthesis descriptions is as follows:

- Reaction Setup: p-Toluidine is reacted with a sulfonating agent, such as oleum (fuming sulfuric acid), in a sulfuric acid medium.[10]
- Temperature Control: The reaction temperature is carefully controlled, typically between 10°C and 55°C, to favor the formation of the desired 2-sulfonic acid isomer and minimize the formation of the 3-sulfonic acid byproduct.[10]
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the ratio of isomers.[10]
- Work-up and Isolation: The reaction mixture is poured into water, causing the product, p-toluidine-2-sulfonic acid, to precipitate.[10]
- Purification: The precipitated solid is isolated by filtration.[10] Further purification can be achieved by recrystallization if necessary. The purity of the final product is typically assessed by HPLC.[10]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity analysis of **2-Amino-5-methylbenzenesulfonic acid** is commonly performed using reverse-phase HPLC.[11]

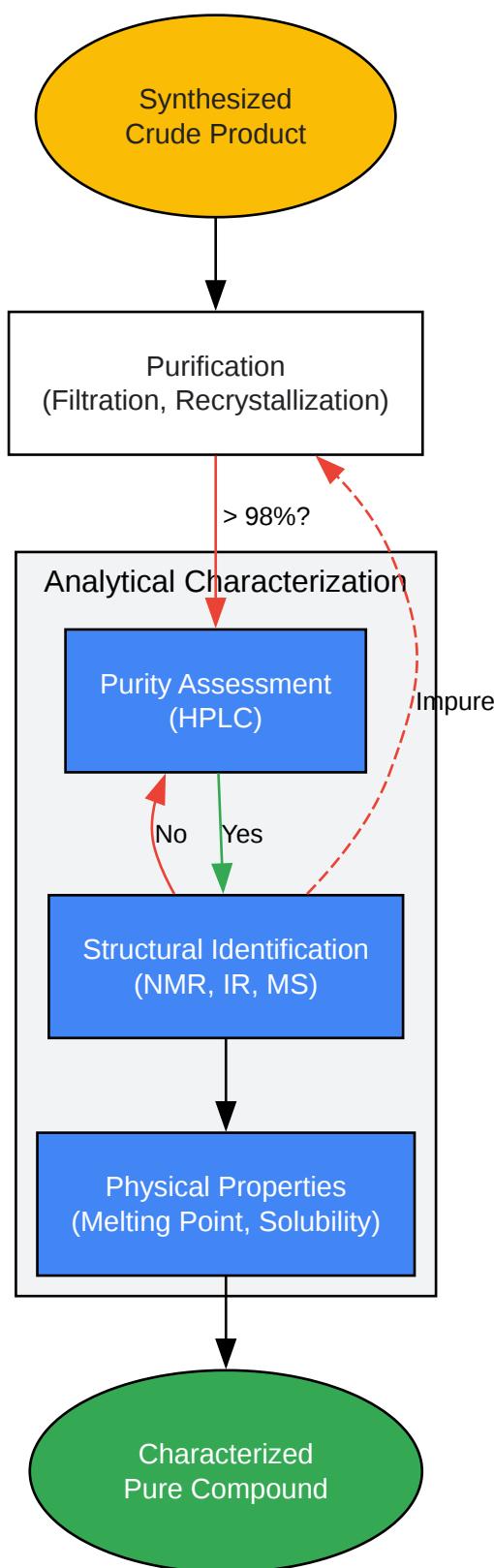

- Column: A C18 or similar reverse-phase column is typically used.[11]
- Mobile Phase: A simple mobile phase consisting of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is employed.[11]
- Detection: UV detection at a suitable wavelength is used to monitor the eluting compounds.
- Analysis: The retention time of the main peak is compared to a reference standard. Purity is calculated based on the relative peak areas in the chromatogram. This method is effective

for separating the target compound from isomers and other impurities.[10]

Visualizations

Synthesis Pathway

The following diagram illustrates a simplified reaction pathway for the synthesis of **2-Amino-5-methylbenzenesulfonic acid** from p-toluidine.



[Click to download full resolution via product page](#)

Caption: Synthesis via sulfonation of p-toluidine.

Experimental Workflow for Chemical Characterization

This workflow outlines the logical steps for the comprehensive characterization of a synthesized chemical compound like **2-Amino-5-methylbenzenesulfonic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for chemical analysis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labproinc.com [labproinc.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-Amino-5-methylbenzenesulfonic acid | C7H9NO3S | CID 6934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-amino-5-methylbenzenesulfonic acid [stenutz.eu]
- 5. 2-Amino-5-methylbenzenesulfonic acid [chembk.com]
- 6. spectrabase.com [spectrabase.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. US4717514A - Process for preparing p-toluidine-2-sulphonic acid - Google Patents [patents.google.com]
- 11. 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [2-Amino-5-methylbenzenesulfonic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181636#2-amino-5-methylbenzenesulfonic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com